3-Chloro-5-methylpyrazin-2-amine

Description

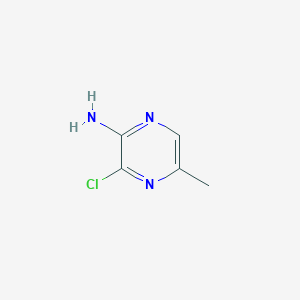

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJUTNVPDDMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569096 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-14-9 | |

| Record name | 3-Chloro-5-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methylpyrazin-2-amine: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in medicinal chemistry. This document details experimental protocols for its synthesis and analysis and is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development. The strategic use of chlorinated heterocyclic compounds is a cornerstone in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.576 g/mol [1] |

| Melting Point | 58-82 °C[1] |

| Boiling Point | 252.3 °C at 760 mmHg[1] |

| Density | 1.349 g/cm³[1] |

| logP | 1.60180[1] |

| XLogP3 | 0.8[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 0[1] |

| Exact Mass | 143.0250249[1] |

| Vapor Pressure | 0.0195 mmHg at 25°C[1] |

| Flash Point | 106.4 °C[1] |

| Refractive Index | 1.599[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for related heterocyclic compounds.

Synthesis: Amination of 2,3-Dichloro-5-methylpyrazine

A plausible and common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a corresponding dichloropyrazine precursor.

Materials:

-

2,3-Dichloro-5-methylpyrazine

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

In a suitable autoclave or high-pressure reaction vessel, dissolve 2,3-Dichloro-5-methylpyrazine in anhydrous ethanol.

-

Cool the solution and introduce anhydrous ammonia into the vessel. The reaction is typically carried out with an excess of ammonia.

-

Seal the vessel and heat the reaction mixture to a temperature ranging from 150-200 °C. The reaction should be monitored for completion by techniques such as TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of the desired product and unreacted starting material.

Purification: Column Chromatography and Recrystallization

The crude product from the synthesis step requires purification to isolate the this compound.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Suitable solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed material to the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot, suitable solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the analysis of aminopyrazines.[2]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a buffer such as formic acid can be employed.[2] A typical mobile phase could be a mixture of acetonitrile and water (e.g., 98:2) with 0.5% formic acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of 270 nm is appropriate for pyrazine derivatives.[2]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms in the molecule. The methyl group protons will appear as a singlet, and the aromatic proton will also be a singlet. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. Fragmentation patterns can provide further structural information.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of its application in drug discovery.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Logical flow of utilizing this compound in a drug discovery program.

References

3-Chloro-5-methylpyrazin-2-amine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular structure, weight, and other key physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine.

Molecular Structure and Identifiers

This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with chloro, methyl, and amine functional groups attached.

The key identifiers for this compound are outlined below.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 143.576 g/mol [1] |

| Molecular Formula | C5H6ClN3[1][2] |

| Exact Mass | 143.0250249 u[1] |

| Melting Point | 58-82 °C[1] |

| Boiling Point | 252.3 °C at 760 mmHg[1] |

| Density | 1.349 g/cm³[1] |

| Flash Point | 106.4 °C[1] |

| Vapor Pressure | 0.0195 mmHg at 25°C[1] |

| Refractive Index | 1.599[1] |

| LogP | 1.60180[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 0[1] |

Experimental Protocols

Synonyms

This compound may be referred to by other names in literature and chemical databases. Common synonyms include:

-

2-Pyrazinamine, 3-chloro-5-methyl-[2]

References

Navigating the Solubility Landscape of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this document provides a computationally predicted solubility profile in a range of common organic solvents. Furthermore, it outlines a comprehensive experimental protocol for the accurate determination of this compound's solubility, employing the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to serve as a valuable resource for researchers engaged in the development and formulation of novel therapeutics involving this pyrazine derivative.

Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile building block for the synthesis of a variety of bioactive molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides essential information to bridge the current gap in available experimental solubility data.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1.39 |

| N,N-Dimethylformamide (DMF) | > 200 | > 1.39 |

| Dichloromethane | ~ 150 | ~ 1.04 |

| Acetone | ~ 100 | ~ 0.69 |

| Ethyl Acetate | ~ 50 | ~ 0.35 |

| Acetonitrile | ~ 40 | ~ 0.28 |

| Ethanol | ~ 30 | ~ 0.21 |

| Methanol | ~ 25 | ~ 0.17 |

| Toluene | < 10 | < 0.07 |

| Hexane | < 1 | < 0.007 |

Disclaimer: The data presented in this table are computationally predicted and should be used as an estimation. Experimental verification is highly recommended for any critical applications.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest. The recommended methodology is the shake-flask method, which is considered the gold standard for solubility measurement.

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Procedure

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature orbital shaker.

-

Equilibrate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification by HPLC

A validated reverse-phase HPLC method is recommended for the accurate quantification of this compound in the prepared samples.

Logical Relationship for HPLC Quantification

Navigating the Safety Profile of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical characteristics. The following table summarizes the key physicochemical properties of 3-Chloro-5-methylpyrazin-2-amine.[1]

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.576 g/mol |

| CAS Number | 89182-14-9 |

| Appearance | Not explicitly stated, likely a solid given the melting point. |

| Melting Point | 58-82 °C |

| Boiling Point | 252.3 °C at 760 mmHg |

| Flash Point | 106.4 °C |

| Density | 1.349 g/cm³ |

| Vapor Pressure | 0.0195 mmHg at 25°C |

| LogP | 1.60180 |

| Storage Temperature | 2–8 °C under inert gas (e.g., Nitrogen or Argon) |

Hazard Identification and Classification

Based on available data from chemical suppliers, this compound is classified with the following hazards. This information is indicative and should be confirmed with a supplier-specific SDS.

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound. The following procedures outline a general framework for safe handling.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.

-

Eye Wash and Safety Shower: Ensure that a calibrated and readily accessible emergency eyewash station and safety shower are in close proximity to the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following diagram illustrates the recommended PPE workflow.

General Handling Precautions

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the handling area.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table provides general first aid guidance. This should be confirmed and expanded upon with a supplier-specific SDS.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

A clear and practiced spill response plan is essential. The following logical workflow outlines the general steps to be taken in the event of an accidental release.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. As recommended, store under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Limitations of this Guide

This document is intended to provide a summary of available safety information and general handling guidance for this compound. It is not a substitute for a comprehensive Safety Data Sheet provided by the manufacturer or supplier. No quantitative toxicological data (e.g., LD50, LC50) or detailed experimental safety protocols were found in the public domain. The hazard classifications and handling procedures should be considered preliminary and subject to confirmation with a complete SDS. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before using this compound and to obtain a complete SDS from their supplier.

References

Commercial Availability and Technical Profile of 3-Chloro-5-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic route for 3-Chloro-5-methylpyrazin-2-amine (CAS No. 89182-14-9). This pyrazine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The product is typically offered in various purities and quantities, with pricing varying by supplier. A summary of representative suppliers and their offerings is presented in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| AOBChem | This compound | 95% | 1g | $70.00 |

| 5g | $344.00 | |||

| 10g | $599.00 | |||

| Crysdot | This compound | 97% | 5g | $591.00 |

| 10g | $1070.00 | |||

| SynQuest Laboratories | 2-Amino-3-chloro-5-methylpyrazine | 95% | 100mg | $200.00 |

| 250mg | $360.00 | |||

| 1g | $848.00 | |||

| Matrix Scientific | 2-Amino-3-chloro-5-methylpyrazine | 95+% | 250mg | $416.00 |

| 1g | $899.00 | |||

| 5g | $2411.00 | |||

| Chemenu | This compound | 95%+ | 1g | $246.00 |

| TRC | 2-Amino-3-chloro-5-methylpyrazine | Not Specified | 100mg | $175.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is essential for planning chemical reactions, ensuring safe handling, and predicting the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| CAS Number | 89182-14-9 |

| Appearance | Not specified (likely a solid) |

| Melting Point | 58-82 °C |

| Boiling Point | 252.3 °C at 760 mmHg |

| Density | 1.349 g/cm³ |

| Flash Point | 106.4 °C |

| Vapor Pressure | 0.0195 mmHg at 25°C |

| Refractive Index | 1.599 |

| LogP | 1.60180 |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 143.0250249 |

| Canonical SMILES | CC1=CN=C(C(=N1)Cl)N |

Representative Experimental Protocol: Synthesis of a Halogenated Aminopyrazine Derivative

Objective: To synthesize a chlorinated aminopyrazine derivative from an aminopyrazine precursor.

Materials:

-

2-Amino-5-methylpyrazine (starting material)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired this compound.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

N-Chlorosuccinimide is an irritant and should be handled with care.

Visualizations

The following diagrams illustrate the chemical structure and a potential synthetic workflow for this compound.

Caption: Chemical structure of this compound.

Caption: A representative workflow for the synthesis of this compound.

References

The Pivotal Role of 3-Chloro-5-methylpyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, frequently serving as a bioisosteric replacement for other aromatic systems in the design of novel therapeutic agents. Among the myriad of pyrazine-based building blocks, 3-Chloro-5-methylpyrazin-2-amine emerges as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this versatile molecule in drug discovery. We will delve into detailed experimental protocols, present quantitative biological data from analogous derivatives, and visualize key synthetic and signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive component in the design of molecules that target a wide array of biological entities, most notably protein kinases.[1][2] The pyrazine nucleus is found in several FDA-approved drugs, underscoring its clinical significance.[3]

This compound, with its strategically positioned chloro, amino, and methyl groups, offers multiple avenues for synthetic elaboration. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the amino group at the 2-position provides a handle for amide bond formation or further N-alkylation/arylation. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing target binding or improving pharmacokinetic profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is crucial for successful drug development. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [4] |

| Molecular Weight | 143.58 g/mol | [4] |

| CAS Number | 89182-14-9 | [4] |

| Melting Point | 58-82 °C | [4] |

| Boiling Point | 252.3 °C at 760 mmHg | [4] |

| LogP | 1.60 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis and Derivatization Strategies

The synthetic utility of this compound lies in the reactivity of its chloro and amino functionalities. These groups allow for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNAr) at the 3-Position

The chlorine atom on the electron-deficient pyrazine ring is readily displaced by various nucleophiles, a key step in the elaboration of this scaffold.

Caption: General scheme for nucleophilic aromatic substitution.

Amide Coupling at the 2-Position

The amino group can be acylated to form amides, a common functional group in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the hinge region of the kinase. A notable example is the synthesis of 3-amino-pyrazine-2-carboxamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors.[5][6]

Caption: Workflow for the synthesis of N-aryl pyrazine-2-carboxamides.[5][6]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The pyrazine scaffold is a prominent feature in a multitude of kinase inhibitors.[7] The nitrogen atoms of the pyrazine ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent FGFR inhibitors.[5][6] These compounds demonstrate the utility of the pyrazine core in targeting this important class of receptor tyrosine kinases implicated in various cancers.

Table 1: In Vitro Activity of Representative 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [5][6]

| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18i | 3,5-dihydroxyphenyl | 15.2 | 10.8 | 25.6 | 30.1 |

| BGJ398 | (Reference) | 0.9 | 1.4 | 1.0 | 60 |

Note: Data is for 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, which are structurally analogous to derivatives of this compound.

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing drug discovery efforts. The following sections provide methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold, adapted from literature on analogous compounds.[5][6]

General Procedure for the Synthesis of 3-Amino-N-aryl-6-methylpyrazine-2-carboxamides

-

Nitration: To a solution of this compound in a suitable solvent, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.

-

Nitro Group Reduction: The resulting nitro-intermediate is dissolved in a solvent such as ethanol, and a reducing agent (e.g., iron powder in the presence of an acid) is added. The reaction is heated to reflux.

-

Amide Condensation: The purified amino-pyrazine intermediate is coupled with the desired aryl amine using a standard peptide coupling reagent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

Caption: Experimental workflow for the synthesis of pyrazine-2-carboxamides.

In Vitro Kinase Inhibition Assay (Example: FGFR)

-

Reagents and Materials: Recombinant human FGFR kinase, ATP, appropriate substrate peptide, and the test compounds.

-

Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound stands as a versatile and valuable building block in the medicinal chemist's toolbox. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with the potential to modulate the activity of a wide range of biological targets. The successful development of pyrazine-based kinase inhibitors highlights the potential of this scaffold in oncology and other therapeutic areas. Future research will undoubtedly continue to unlock the full potential of this compound and its derivatives in the quest for novel and effective medicines. The exploration of new synthetic methodologies and the investigation of this scaffold against emerging biological targets will be key to its continued success in drug discovery.

References

- 1. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Chloro-N-methylpyrazin-2-amine|CAS 53265-29-5 [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Chloro-5-methylpyrazin-2-amine in the Synthesis of Novel Pyrazinamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 3-chloro-5-methylpyrazin-2-amine as a versatile building block in the synthesis of novel pyrazinamide derivatives. Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and the development of new analogs is a critical area of research to combat drug resistance and improve therapeutic outcomes. This document provides a comprehensive overview of the synthesis, characterization, and biological activity of pyrazinamide derivatives derived from this compound, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key chemical and biological pathways.

Introduction to this compound as a Building Block

This compound is a key intermediate in medicinal chemistry, particularly for the generation of libraries of pyrazinamide derivatives. The pyrazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 3-position is activated by the adjacent nitrogen atoms and the amino group, making it a prime site for displacement by a variety of nucleophiles. This reactivity allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of Pyrazinamide Derivatives

The primary synthetic route to pyrazinamide derivatives from this compound involves a nucleophilic aromatic substitution reaction. In this reaction, the chlorine atom is displaced by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond.

General Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a generalized procedure for the synthesis of N-substituted 3-amino-5-methylpyrazin-2-carboxamide derivatives.

Materials:

-

This compound

-

Substituted primary or secondary amine (e.g., benzylamine, alkylamine, aniline derivatives)

-

Solvent (e.g., polyethylene glycol (PEG-400), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a protic solvent like ethanol)

-

Base (optional, e.g., triethylamine, potassium carbonate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent under an inert atmosphere.

-

Add the substituted amine (1.0 to 2.0 equivalents). If the amine salt is used, an appropriate base (1.0 to 1.5 equivalents) should be added to liberate the free amine.

-

The reaction mixture is then heated. The temperature and reaction time are dependent on the reactivity of the amine and the solvent used. For instance, reactions in PEG-400 can be rapid, often completing within minutes at 120 °C.[1] Reactions in other solvents may require several hours of heating under reflux.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Work-up typically involves pouring the mixture into water and extracting the product with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrazinamide derivative.

Experimental Workflow

Caption: General workflow for the synthesis of pyrazinamide derivatives.

Characterization of Synthesized Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Typical Observations |

| 1H NMR | To determine the proton environment of the molecule. | Shows characteristic signals for the pyrazine ring protons, the methyl group, and the protons of the newly introduced substituent. The chemical shifts and coupling constants provide information about the connectivity of the atoms. |

| 13C NMR | To determine the carbon skeleton of the molecule. | Provides signals for each unique carbon atom in the molecule, confirming the presence of the pyrazine core and the substituent. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak ([M+H]+ or M+) confirms the molecular weight of the synthesized derivative. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Shows characteristic absorption bands for N-H, C=O (amide), and aromatic C-H and C=N bonds. |

| Melting Point | To assess the purity of the compound. | A sharp and defined melting point range is indicative of a pure compound. |

| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, and N should be within ±0.4% of the calculated values. |

Biological Activity of Pyrazinamide Derivatives

The primary biological activity of interest for pyrazinamide derivatives is their antimycobacterial efficacy, particularly against Mycobacterium tuberculosis. The activity is typically quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Antimycobacterial Activity Data

The following table summarizes the antimycobacterial activity of a selection of N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | Substituent (R) | MIC (µg/mL) [2] | MIC (µM) [2] |

| 1 | N-(2,4-dimethoxyphenyl) | 12.5 | 46 |

| 2 | N-hexyl | >100 | >450 |

| 3 | N-octyl | 50 | 200 |

| 4 | N-(4-chlorophenyl) | 25 | 97 |

| 5 | N-(4-fluorophenyl) | 50 | 216 |

| Pyrazinamide (Standard) | - | 12.5-25 | 101-203 |

Note: The activity of pyrazinamide is highly dependent on the pH of the medium, with greater activity observed at acidic pH.

Structure-Activity Relationship (SAR) Insights

From the available data, several structure-activity relationships can be inferred:

-

Lipophilicity: An increase in the length of the alkyl chain in N-alkyl derivatives appears to influence antimycobacterial activity, with a certain optimal length likely required.

-

Aromatic Substituents: The nature and position of substituents on an N-phenyl or N-benzyl ring significantly impact activity. Electron-donating groups, such as methoxy, can enhance activity.

-

Positional Isomers: The position of the amino group on the pyrazine ring is crucial. Derivatives with a free amino group at the 3-position have shown promising antimycobacterial activity, whereas some 5-amino isomers were found to be inactive.[2]

Mechanism of Action and Signaling Pathways

Pyrazinamide is a prodrug that is activated within the mycobacterial cell. The proposed mechanism of action provides a basis for understanding how its derivatives might function.

Activation and Proposed Mechanism of Pyrazinamide

Caption: Proposed mechanism of action of pyrazinamide.

The key steps in the mechanism of action of pyrazinamide are:

-

Uptake: Pyrazinamide, being a small and neutral molecule, passively diffuses into the Mycobacterium tuberculosis cell.

-

Activation: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide into its active form, pyrazinoic acid (POA).

-

Accumulation: In the acidic intracellular environment of the mycobacterium, pyrazinoic acid is protonated to form POAH. This protonated form is less able to diffuse out of the cell, leading to its accumulation.

-

Cellular Disruption: The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including membrane potential, membrane transport, and the inhibition of fatty acid synthase I, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. This ultimately leads to cell death.

It is hypothesized that the derivatives synthesized from this compound may follow a similar mechanism of action. The modifications at the 3-position could influence the molecule's uptake, its interaction with pyrazinamidase, or the intrinsic activity of the resulting pyrazinoic acid analog.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of pyrazinamide derivatives. The straightforward nucleophilic aromatic substitution chemistry allows for the facile introduction of various functionalities, enabling extensive structure-activity relationship studies. The antimycobacterial activity of the resulting compounds is promising, with several derivatives showing activity comparable to or better than the parent drug, pyrazinamide. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the discovery of novel and more effective antitubercular agents. Researchers and drug development professionals are encouraged to utilize the provided protocols and data as a foundation for their own investigations in this critical area of infectious disease research.

References

Potential Biological Activities of 3-Chloro-5-methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Chloro-5-methylpyrazin-2-amine. As of the latest literature review, no direct studies on the biological functions of this specific compound have been published. The information presented herein is extrapolated from studies on structurally related compounds containing the pyrazine scaffold and is intended to guide future research.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting activities. The presence of a chloro group, a methyl group, and an amino group on the pyrazine ring of this compound suggests that it may share some of these biological properties. This guide summarizes the known activities of structurally similar pyrazine derivatives to highlight the potential areas of investigation for this compound.

Potential Anticancer Activity

The pyrazine core is a common feature in a variety of anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell signaling.[1][2][3] The mechanism of action for many pyrazine-based anticancer compounds involves the induction of apoptosis and cell cycle arrest.[4][5]

Kinase Inhibition

Numerous pyrazine derivatives have been developed as potent inhibitors of various protein kinases, playing a significant role in cancer therapy.[1][2] These compounds often act as ATP-competitive inhibitors by binding to the ATP pocket of the kinase.[1][6] Key signaling pathways targeted by pyrazine-based kinase inhibitors include:

-

c-Met and VEGFR-2 Signaling: Dual inhibitors of these pathways are of interest in oncology.

-

Bruton's Tyrosine Kinase (BTK) Signaling: Important in B-cell malignancies.[7]

-

Janus Kinase (JAK)-STAT Signaling: A crucial pathway in both cancer and inflammatory diseases.[8]

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth and proliferation.[8]

The following diagram illustrates a generalized kinase inhibitor signaling pathway that could be targeted by pyrazine derivatives.

Cytotoxic Activity of Pyrazine Derivatives

Several studies have reported the cytotoxic effects of various pyrazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are summarized in the table below.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazine-containing indolizinoquinolinedione | HCT116, CCRF-CEM, A549, Huh7, DU-145 | 1.121–2.973 | [4] |

| Ligustrazine–curcumin hybrids | A549, A549/DDP | 0.60–2.85 | [4] |

| Chalcone–pyrazine hybrids | BPH-1, MCF-7 | 9.1–10.4 | [9] |

| Heterocyclic analogs of resveratrol | MCF-7 | 70.9 | [9] |

| Quinoxaline-5,8-dione derivatives | Rat Aortic Smooth Muscle Cells | 1.0–5.5 | [4] |

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the general workflow for an in vitro anticancer assay.

Potential Antimicrobial Activity

Pyrazine derivatives have been investigated for their antibacterial and antifungal properties.[11][12][13][14] The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]

Antibacterial Spectrum

Substituted pyrazines have shown activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the pyrazine ring are crucial for the observed activity.[15]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus | 32 | [13] |

| Triazolo[4,3-a]pyrazine derivatives | Escherichia coli | 16 | [13] |

| Quinoxaline C-2 amine-substituted analogues | S. aureus | 4–16 | [16] |

| Quinoxaline C-2 amine-substituted analogues | B. subtilis | 8–32 | [16] |

| Quinoxaline C-2 amine-substituted analogues | MRSA | 8–32 | [16] |

| Quinoxaline C-2 amine-substituted analogues | E. coli | 4–32 | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Enzyme Inhibition

Beyond kinases, pyrazine derivatives have been explored as inhibitors of other enzymes with therapeutic relevance.

-

β-Secretase Inhibition: Some pyrazine derivatives have been patented as inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease.[2]

Conclusion and Future Directions

The pyrazine scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, this compound holds potential for investigation in several key areas:

-

Anticancer Drug Discovery: As a potential kinase inhibitor, its activity should be screened against a panel of cancer-related kinases and various cancer cell lines.

-

Antimicrobial Research: Its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains, warrants investigation.

-

Enzyme Inhibition Studies: Screening against other therapeutically relevant enzymes could uncover novel activities.

Further research, including synthesis, in vitro and in vivo biological evaluation, and structure-activity relationship studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical properties and mechanism of action of a new copper( ii ) pyrazine-based complex with high anticancer activity and selectivity towards ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06874B [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. mdpi.com [mdpi.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Chloro-5-methylpyrazin-2-amine: An Essential Intermediate for Pharmaceutical Research

Application Note: This document provides a detailed methodology for the synthesis of 3-Chloro-5-methylpyrazin-2-amine, a key building block in the development of novel therapeutic agents. The protocol outlines a robust and efficient procedure for the chlorination of 5-methylpyrazin-2-amine using N-Chlorosuccinimide (NCS). This method is suitable for laboratory-scale synthesis and offers a reliable route to this important intermediate for researchers and scientists in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. The pyrazine ring is a common scaffold in many biologically active compounds, and the presence of amino and chloro substituents provides versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in the design of new drug candidates. The protocol detailed below describes the electrophilic chlorination of the commercially available 5-methylpyrazin-2-amine. N-Chlorosuccinimide is employed as an effective and easy-to-handle chlorinating agent for this transformation.[1][2][3][4]

Chemical Properties and Data

The physical and chemical properties of the starting material and the final product are summarized in the tables below for easy reference.

Table 1: Properties of the Starting Material

| Property | Value | Reference |

| Compound Name | 5-Methylpyrazin-2-amine | |

| CAS Number | 5521-58-4 | |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | [5] |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 123-126 °C |

Table 2: Properties of the Final Product

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 89182-14-9 | [6] |

| Molecular Formula | C₅H₆ClN₃ | [6] |

| Molecular Weight | 143.57 g/mol | [6] |

| Appearance | Light yellow to brown solid | |

| Melting Point | 58-82 °C | [6] |

| Boiling Point | 252.3 °C at 760 mmHg | [6] |

| Storage | Store under inert gas at 2-8 °C | [6] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 5-methylpyrazin-2-amine via electrophilic chlorination.

Materials:

-

5-Methylpyrazin-2-amine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylpyrazin-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material).

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

N-Chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

-

Handle all organic solvents with care and avoid sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

References

Application Notes and Protocols for the Purification of 3-Chloro-5-methylpyrazin-2-amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Chloro-5-methylpyrazin-2-amine using column chromatography. The protocols outlined below are based on established principles for the separation of heterocyclic amines and are intended to serve as a starting point for method development and optimization in a laboratory setting.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and drug development. Synthetic routes to this compound often yield crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of sufficient purity for subsequent characterization and biological screening. Column chromatography is a widely used technique for the purification of such compounds. Due to the basic nature of the amine functional group, special considerations are necessary to achieve efficient separation and prevent issues like peak tailing on standard silica gel.

Compound Properties

A summary of the key chemical properties of this compound is provided in Table 1. Understanding these properties is essential for developing an appropriate chromatography method.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.58 g/mol | [1] |

| Melting Point | 58-82 °C | [1] |

| Boiling Point | 252.3 °C at 760 mmHg | [1] |

| logP | 1.60 | [1] |

| pKa | (Not explicitly found, but expected to be basic due to the amine group) | |

| Solubility | (Not explicitly found, but likely soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol) |

Chromatographic Purification Strategy

The presence of the basic amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation and peak tailing. To mitigate this, two primary strategies are recommended:

-

Strategy A: Use of a Mobile Phase Modifier. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[2]

-

Strategy B: Use of an Alternative Stationary Phase. Stationary phases with less acidic surfaces, such as neutral alumina or amine-functionalized silica, can be used to avoid the strong interactions with the basic analyte.[2]

This guide will focus on Strategy A, as silica gel is the most common and cost-effective stationary phase used in column chromatography.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol describes a standard flash column chromatography procedure for the purification of this compound on a laboratory scale.

4.1. Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or Heptane)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH, 28-30%)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

4.2. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Prepare Eluent Systems: Prepare a series of eluent systems with varying polarities. Good starting points for heterocyclic amines include mixtures of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or MeOH). To each eluent, add a small amount of a basic modifier (e.g., 0.5-1% TEA or a few drops of NH₄OH).

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Spot the solution onto the baseline of a TLC plate.

-

Develop and Visualize: Place the TLC plate in a developing chamber containing the chosen eluent. After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

-

Select the Optimal Eluent: The ideal eluent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[3]

Table 2: Example TLC Data for Eluent System Optimization

| Eluent System (v/v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Observations |

| Hexane:EtOAc (70:30) + 1% TEA | 0.15 | 0.25 | 0.05 | Product is moving slowly. |

| Hexane:EtOAc (50:50) + 1% TEA | 0.30 | 0.45 | 0.10 | Good separation. Suitable for column. |

| DCM:MeOH (98:2) + 0.5% NH₄OH | 0.25 | 0.38 | 0.08 | Good separation. Alternative system. |

4.3. Column Chromatography Procedure

-

Column Packing (Slurry Method):

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

In a beaker, prepare a slurry of silica gel in the initial, less polar eluent determined from TLC analysis.

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

-

Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

-

Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

Add another thin layer of sand on top of the sample layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle pressure (using a pump or inert gas) to begin the elution process.

-

Collect fractions in test tubes or a fraction collector.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Gradient Elution (Optional but Recommended):

-

Start with a less polar mobile phase to elute non-polar impurities.

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired product.[3]

-

Table 3: Typical Purification Parameters

| Parameter | Recommended Value/Condition |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (Gradient) |

| Gradient Profile | Start with 80:20 Hexane:EtOAc, gradually increase to 50:50 |

| Sample Loading | Dry loading |

| Flow Rate | Adjusted to allow for efficient separation |

| Detection | TLC with UV visualization |

4.4. Post-Purification

-

Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Drying: Dry the purified compound under high vacuum to remove any residual solvent.

-

Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 4: Common Issues and Solutions in Amine Purification

| Issue | Possible Cause | Recommended Solution |

| Significant Peak Tailing | Strong interaction of the amine with acidic silica. | Add a basic modifier (0.5-2% TEA or NH₄OH) to the eluent.[4] Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2] |

| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC.[3] Consider using a gradient elution. |

| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol). |

| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound for use in further research and development activities.

References

reaction conditions for Suzuki coupling with 3-Chloro-5-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols for the Suzuki coupling of 3-chloro-5-methylpyrazin-2-amine with various aryl and heteroaryl boronic acids or esters. 3-Aryl-5-methylpyrazin-2-amine scaffolds are valuable intermediates in medicinal chemistry, appearing in a range of biologically active molecules.

The presence of the electron-donating amino and methyl groups on the pyrazine ring can increase the electron density at the carbon bearing the chlorine atom, making the C-Cl bond more resistant to oxidative addition by the palladium catalyst.[4] Consequently, achieving high yields requires careful selection of the catalyst, ligand, base, and solvent system. The protocols outlined below are based on established methods for the coupling of other challenging heteroaryl chlorides and provide a robust starting point for reaction optimization.[4][5]

Key Reaction Components and Considerations

-

Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the coupling of electron-rich heteroaryl chlorides often necessitates the use of more active catalytic systems.[6][7] These typically involve a palladium(II) or palladium(0) precursor in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which facilitate the challenging oxidative addition step.[4][5]

-

Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle.[3][8] Common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4][5] The solubility and strength of the base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically performed in aprotic polar solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF).[9] Often, the addition of a small amount of water is beneficial, creating a biphasic system that can aid in the dissolution of the inorganic base and facilitate the reaction.[8]

-

Boronic Acid/Ester: Both boronic acids and their corresponding pinacol esters are suitable coupling partners.[6][10] A slight excess (typically 1.2 to 1.5 equivalents) of the boron reagent is generally used to drive the reaction to completion.[4][5]

-

Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation.[4][11]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of related heteroaryl chlorides, which serve as a basis for the protocols for this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 75-95 | [4] |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 80-98 | [4] |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 60-85 | [6] |

| Pincer Pd(II) (0.01) | - | - | Toluene/H₂O | 100 | 4-8 | 85-97 | [12] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocols

Note: These protocols are general starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Protocol 1: Pd(OAc)₂ / SPhos Catalyzed Coupling

This protocol is recommended for a wide range of aryl and heteroaryl boronic acids and is a robust starting point for optimization.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground

-

1,4-Dioxane, anhydrous and degassed

-

Deionized water, degassed

-

Inert gas (Argon or Nitrogen)

-

Reaction vial with a screw cap and septum

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate small vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

-

Add the catalyst premix to the reaction vial containing the solids.

-

Evacuate and backfill the reaction vial with an inert gas three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial via syringe.

-

Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methylpyrazin-2-amine.

Protocol 2: Pd₂(dba)₃ / XPhos Catalyzed Coupling

This protocol employs a highly active catalyst system, which can be beneficial for particularly challenging or sterically hindered substrates.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous and degassed

-

Inert gas (Argon or Nitrogen)

-

Reaction vial with a screw cap and septum

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at 110 °C.

-

Stir the mixture vigorously for 12-24 hours.

-

Monitor the reaction as described in Protocol 1.

-

For work-up and purification, follow steps 9-14 from Protocol 1.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions at elevated temperatures should be conducted behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-5-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Chloro-5-methylpyrazin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The following protocols are designed to be starting points for method development and validation in a research or quality control setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the selection of appropriate analytical techniques and solvents.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.58 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | 164-169 °C (for 2-amino-3-chloropyrazine) | |

| Solubility | Slightly soluble in water | |

| CAS Number | 6863-73-6 (for 2-amino-3-chloropyrazine) |

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of polar compounds like this compound.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific analytical instrumentation and sample matrix.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm or 280 nm (to be determined empirically)

-

Gradient Program:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-